![molecular formula C14H12ClN3O B14417794 4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 87034-88-6](/img/structure/B14417794.png)
4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and glyoxal.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biology: Research includes its effects on cellular processes and its potential as a tool for studying biological pathways.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Bromophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine
- 4-[(4-Fluorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine
- 4-[(4-Methylphenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine
Uniqueness
4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and specificity for its targets.
Propriétés
Numéro CAS |
87034-88-6 |
|---|---|
Formule moléculaire |
C14H12ClN3O |
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]-1-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H12ClN3O/c1-18-9-17-13-12(18)6-7-16-14(13)19-8-10-2-4-11(15)5-3-10/h2-7,9H,8H2,1H3 |
Clé InChI |
FFWXDMHDDMPQKI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=CN=C2OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


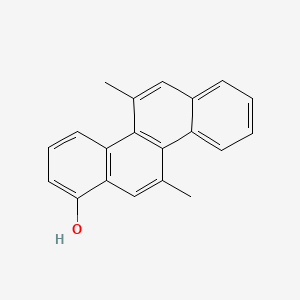
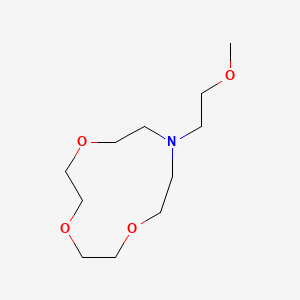

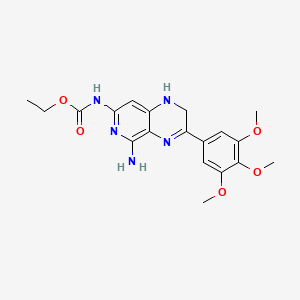
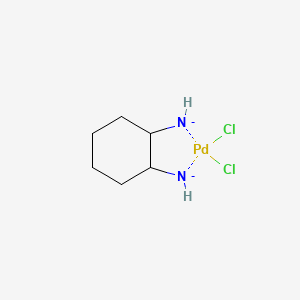
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
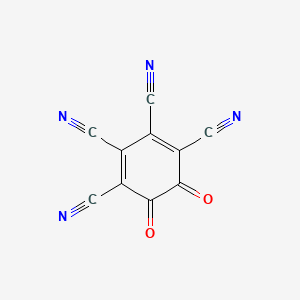
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
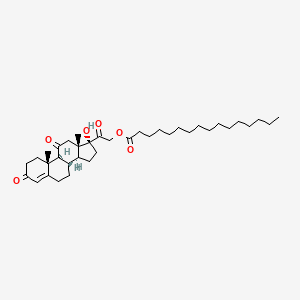
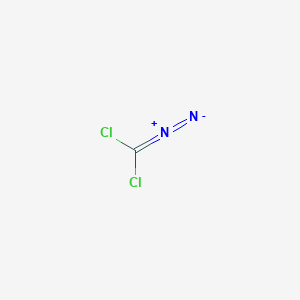
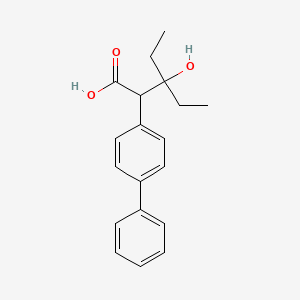
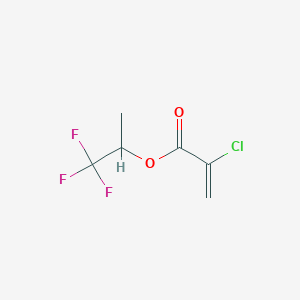
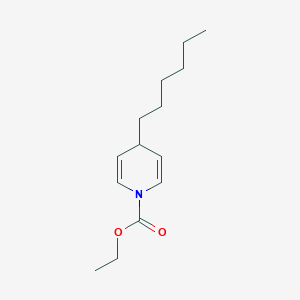
![Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate](/img/structure/B14417770.png)
